
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-(diethylamino)phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in specific reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylacetic acid: A simpler analog with similar structural features but lacking the ester and amine functionalities.
Phenethylamine derivatives: Compounds with similar amine groups but different structural frameworks.
Caffeic acid phenethyl ester: Another ester derivative with distinct biological activities.
Uniqueness
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various fields of research and industry .
Propiedades
Número CAS |
96072-76-3 |
|---|---|
Fórmula molecular |
C26H30ClNO2 |
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |
Clave InChI |
RFDPOPLETTZCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



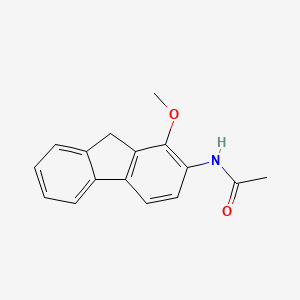
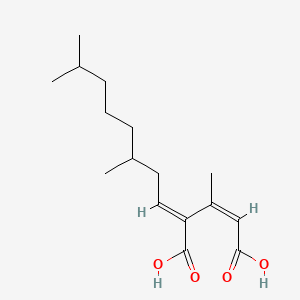
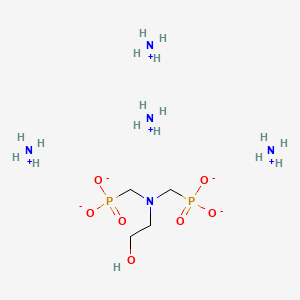
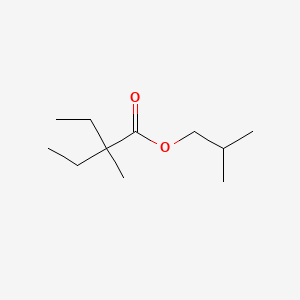
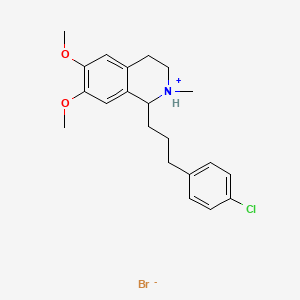
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
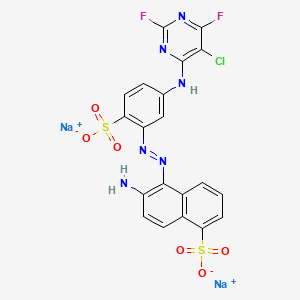
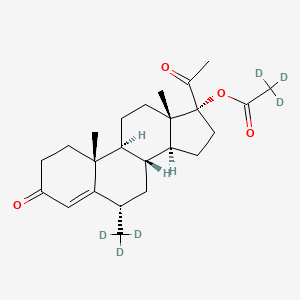


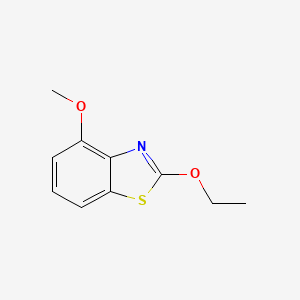
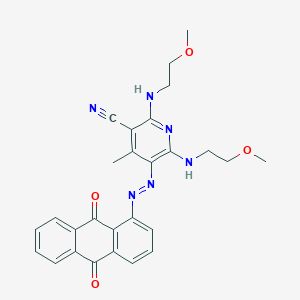
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
